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Compound of Interest

Compound Name:
Tert-butyl 4-hydroxy-3-

nitrobenzoate

CAS No.: 273939-22-3

Cat. No.: B6324902 Get Quote

Tert-butyl 4-hydroxy-3-nitrobenzoate is a valuable intermediate in the field of organic

synthesis, particularly for applications in medicinal chemistry and materials science. Its unique

trifunctional nature—a sterically hindered ester, a phenolic hydroxyl group, and an electron-

withdrawing nitro group on an aromatic scaffold—offers a rich platform for a diverse range of

chemical transformations. This guide provides an in-depth analysis of its chemical and physical

properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for

researchers, scientists, and drug development professionals. Understanding the nuances of

this molecule is key to leveraging its full potential in the design and execution of complex

synthetic strategies. The strategic placement of its functional groups allows for selective

manipulation, making it a cornerstone for building more complex molecular architectures.

Physicochemical and Spectroscopic Profile
The physical and chemical properties of tert-butyl 4-hydroxy-3-nitrobenzoate dictate its

handling, reaction conditions, and purification methods. While experimental data for this

specific compound is not widely published, we can infer its properties from closely related

analogs and established chemical principles.

Core Properties
A summary of the key physicochemical data is presented in Table 1. These values are critical

for experimental design, from selecting appropriate solvent systems to determining reaction
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temperatures.

Property Value / Observation Source(s)

Molecular Formula C₁₁H₁₃NO₅ N/A

Molecular Weight 239.22 g/mol N/A

Appearance
Expected to be a yellow

crystalline solid
[1]

Melting Point

Not available. The related

methyl ester has a melting

point of 74-76 °C.

[2]

Boiling Point

Not available. Expected to be

high and likely to decompose

upon distillation at atmospheric

pressure.

N/A

Solubility

Insoluble in water. Expected to

be soluble in common organic

solvents like dichloromethane,

ethyl acetate, and acetone.

[3]

pKa

The phenolic proton is

expected to have a pKa

around 7-8, influenced by the

electron-withdrawing nitro and

ester groups.

N/A

Spectroscopic Characterization
A thorough understanding of the spectroscopic data is essential for reaction monitoring and

product confirmation.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and

tert-butyl protons. Based on data for similar compounds, the following shifts (in ppm, relative to

TMS) in a solvent like CDCl₃ are predicted[4]:
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~10.0-11.0 (s, 1H): The phenolic -OH proton, often broad.

~8.3 (d, 1H): Aromatic proton ortho to the nitro group.

~8.0 (dd, 1H): Aromatic proton ortho to the ester and meta to the nitro group.

~7.2 (d, 1H): Aromatic proton meta to the nitro group and ortho to the hydroxyl group.

~1.6 (s, 9H): The nine equivalent protons of the tert-butyl group.

¹³C NMR: The carbon NMR spectrum provides a map of the carbon skeleton. Predicted

chemical shifts are as follows[5]:

~164 ppm: Carbonyl carbon of the ester.

~155 ppm: Aromatic carbon attached to the hydroxyl group.

~138 ppm: Aromatic carbon attached to the nitro group.

~132 ppm: Aromatic carbon.

~128 ppm: Aromatic carbon.

~120 ppm: Aromatic carbon.

~118 ppm: Aromatic carbon attached to the ester group.

~83 ppm: Quaternary carbon of the tert-butyl group.

~28 ppm: Methyl carbons of the tert-butyl group.

The IR spectrum is a powerful tool for identifying the key functional groups. The expected

characteristic absorption bands (in cm⁻¹) are:

3200-3400 (broad): O-H stretch of the phenolic group.

2980-2950: C-H stretching of the tert-butyl group.

~1700: C=O stretch of the ester carbonyl.
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~1530 and ~1350: Asymmetric and symmetric N-O stretching of the nitro group, respectively.

~1250: C-O stretching of the ester.

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 239. A

prominent fragment would likely be observed at m/z = 183, corresponding to the loss of

isobutylene (56 Da) from the tert-butyl ester, a characteristic fragmentation pattern for such

esters.

Synthesis and Reaction Mechanisms
The most direct route to tert-butyl 4-hydroxy-3-nitrobenzoate is through the electrophilic

nitration of its precursor, tert-butyl 4-hydroxybenzoate. The choice of nitrating agent and

reaction conditions is crucial to achieve good yield and selectivity, avoiding over-nitration or

side reactions.

Experimental Protocol: Nitration of tert-Butyl 4-
hydroxybenzoate
This protocol is adapted from established procedures for the nitration of phenolic esters[6].

Materials:

tert-Butyl 4-hydroxybenzoate

Concentrated Nitric Acid (60-62%)

Ice

Deionized Water

Sodium Bicarbonate (saturated solution)

Ethyl Acetate

Anhydrous Magnesium Sulfate

Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add

tert-butyl 4-hydroxybenzoate.

Slowly add concentrated nitric acid dropwise to the stirred starting material, ensuring the

temperature is maintained between 20-30°C[6].

After the addition is complete, continue stirring the reaction mixture in the ice bath for one

hour.

Pour the reaction mixture slowly into a beaker containing crushed ice and water to

precipitate the product.

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water

until the washings are neutral.

For further purification, dissolve the crude product in ethyl acetate and wash with a saturated

sodium bicarbonate solution to remove any unreacted starting material or acidic byproducts.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield the purified tert-butyl 4-hydroxy-3-
nitrobenzoate.
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Synthesis Workflow

tert-Butyl 4-hydroxybenzoate

Nitration with conc. HNO3
(20-30°C)

Quench with Ice Water

Vacuum Filtration

Purification
(Recrystallization or Chromatography)

tert-Butyl 4-hydroxy-3-nitrobenzoate

Click to download full resolution via product page

A streamlined workflow for the synthesis of tert-butyl 4-hydroxy-3-nitrobenzoate.

Reactivity and Synthetic Applications
The synthetic utility of tert-butyl 4-hydroxy-3-nitrobenzoate stems from the differential

reactivity of its three functional groups.

Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various

reagents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is
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fundamental in the synthesis of many pharmaceutical agents, as the resulting amino group

can be further functionalized.

Ester Hydrolysis: The tert-butyl ester is robust but can be cleaved under acidic conditions

(e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid. This provides a handle

for amide bond formation or other carboxylate chemistry.

Phenolic Hydroxyl Group Alkylation/Acylation: The hydroxyl group can be readily alkylated or

acylated to introduce further diversity into the molecule.

These transformations make tert-butyl 4-hydroxy-3-nitrobenzoate a key intermediate in the

synthesis of various complex molecules, including potential drug candidates[7][8]. The tert-butyl

group often serves as a protecting group for the carboxylic acid, which can be removed in a

later synthetic step.

Key Synthetic Transformations

tert-Butyl
4-hydroxy-3-nitrobenzoate

Reduction of Nitro Group
(e.g., H2/Pd-C)

Ester Hydrolysis
(e.g., TFA)

Alkylation/Acylation of Phenol
(e.g., R-X, base)

tert-Butyl
3-amino-4-hydroxybenzoate

4-Hydroxy-3-nitrobenzoic
Acid O-Substituted Derivative

Click to download full resolution via product page

Primary reaction pathways for the functionalization of the title compound.

Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-butyl 4-hydroxy-3-nitrobenzoate is not

readily available, the safety precautions can be inferred from related nitroaromatic and phenolic
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compounds.

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of

dust and contact with skin and eyes.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system[2].

Nitroaromatic compounds can be toxic and should be handled with care.

Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion
Tert-butyl 4-hydroxy-3-nitrobenzoate is a strategically important chemical intermediate with a

versatile reactivity profile. Its synthesis via electrophilic nitration is straightforward, and its three

distinct functional groups can be selectively manipulated to build a wide array of more complex

molecules. For researchers in drug discovery and materials science, a solid understanding of

the characteristics outlined in this guide is essential for harnessing the full synthetic potential of

this valuable compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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